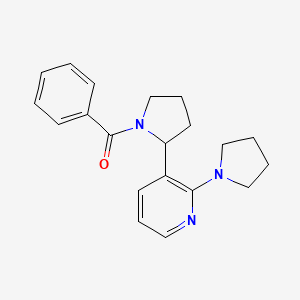
(R)-3-Aminodihydrofuran-2(3H)-one hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-3-Aminodihydrofuran-2(3H)-one hydrobromide is a chiral compound with potential applications in various fields of science and industry. This compound is characterized by its unique structure, which includes an aminodihydrofuranone core. The hydrobromide salt form enhances its solubility and stability, making it suitable for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Aminodihydrofuran-2(3H)-one hydrobromide typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a dihydrofuranone derivative.
Amination: The precursor undergoes an amination reaction, where an amino group is introduced into the dihydrofuranone ring. This step often requires the use of reagents like ammonia or amines under controlled conditions.
Chiral Resolution: To obtain the ®-enantiomer, chiral resolution techniques such as chromatography or crystallization are employed.
Salt Formation: The final step involves the formation of the hydrobromide salt by reacting the ®-3-Aminodihydrofuran-2(3H)-one with hydrobromic acid.
Industrial Production Methods
Industrial production of ®-3-Aminodihydrofuran-2(3H)-one hydrobromide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to streamline the process and reduce production costs.
化学反応の分析
Types of Reactions
®-3-Aminodihydrofuran-2(3H)-one hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its biological activity.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted aminodihydrofuranones.
科学的研究の応用
®-3-Aminodihydrofuran-2(3H)-one hydrobromide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: It is utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of ®-3-Aminodihydrofuran-2(3H)-one hydrobromide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.
類似化合物との比較
Similar Compounds
(S)-3-Aminodihydrofuran-2(3H)-one hydrobromide: The enantiomer of the compound with different biological activity.
3-Aminodihydrofuran-2(3H)-one hydrochloride: A similar compound with a different counterion.
3-Aminodihydrofuran-2(3H)-one: The parent compound without the hydrobromide salt.
Uniqueness
®-3-Aminodihydrofuran-2(3H)-one hydrobromide is unique due to its chiral nature and the presence of the hydrobromide salt, which enhances its solubility and stability. These properties make it a valuable compound for various applications in research and industry.
特性
分子式 |
C4H8BrNO2 |
|---|---|
分子量 |
182.02 g/mol |
IUPAC名 |
(3R)-3-aminooxolan-2-one;hydrobromide |
InChI |
InChI=1S/C4H7NO2.BrH/c5-3-1-2-7-4(3)6;/h3H,1-2,5H2;1H/t3-;/m1./s1 |
InChIキー |
MKLNTBLOABOJFZ-AENDTGMFSA-N |
異性体SMILES |
C1COC(=O)[C@@H]1N.Br |
正規SMILES |
C1COC(=O)C1N.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Methyl 2-(8-benzyl-6,6-difluoro-8-azabicyclo[3.2.1]octan-1-yl)acetate](/img/structure/B11817026.png)



![4-(6-Nitrobenzo[d]oxazol-2-yl)aniline](/img/structure/B11817061.png)



![(2S,3S)-2-methyl-3-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-1-carboxylic acid](/img/structure/B11817075.png)
